molecular formula C20H18ClN5 B14904973 N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14904973
M. Wt: 363.8 g/mol
InChI Key: YXTOCDQYJJBLEY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system fused with a pyrazole and a pyrimidine ring. This compound has shown promise in various scientific research fields, including medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorophenethylamine with m-tolylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    N-(4-Methoxyphenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    N-(4-Bromophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and binding affinity to molecular targets.

    N-(4-Fluorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine atom can enhance the compound’s metabolic stability and bioavailability

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-14-3-2-4-17(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-16(21)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,23,24)

InChI Key

YXTOCDQYJJBLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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